

Application of Biotite in Thermobarometry of Metamorphic Rocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BIOTITE

Cat. No.: B1170702

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotite, a common rock-forming mineral of the mica group, serves as a powerful tool in metamorphic petrology for deciphering the pressure and temperature conditions under which rocks have formed and evolved.[1][2] Its chemical composition is sensitive to changes in metamorphic grade, making it an effective monitor of geological processes.[3] This document provides detailed application notes and protocols for the use of **biotite** in the thermobarometry of metamorphic rocks, with a focus on the widely applied garnet-**biotite** geothermometer.

Biotite is a solid solution series with end members phlogopite (Mg-rich) and annite (Fe-rich).[4] Its general chemical formula is $K(Mg,Fe)3AlSi3O10(F,OH)2$.[4] The partitioning of iron (Fe) and magnesium (Mg) between **biotite** and coexisting minerals, particularly garnet, is a function of temperature, forming the basis of widely used geothermometers.[5][6] Additionally, the incorporation of other elements, such as titanium (Ti) and aluminum (Al), into the **biotite** crystal structure can provide insights into both temperature and pressure conditions.[7][8]

Key Geothermometers and Geobarometers Involving Biotite

Several thermobarometric methods utilize the chemical composition of **biotite**. The most prominent among these are:

- **Garnet-Biotite** Geothermometer: This is one of the most classic and widely used geothermometers in metamorphic petrology.^{[5][6]} It is based on the temperature-dependent exchange of Fe²⁺ and Mg between coexisting garnet and **biotite**.^[9] The distribution coefficient (KD) for this exchange is calibrated against temperature. The seminal work by Ferry and Spear (1978) provided one of the first and most widely cited experimental calibrations of this thermometer.^[6]
- **Ti-in-Biotite** Geothermometer: The titanium content of **biotite** coexisting with a Ti-saturating phase (such as rutile or ilmenite) is a function of temperature. This method is particularly useful in rocks that may lack garnet and has been calibrated for various rock compositions, including metapelites.^[7]
- **Garnet-Biotite-Plagioclase-Quartz (GBPQ)** Geobarometer: This geobarometer is based on net transfer reactions involving garnet, **biotite**, plagioclase, and quartz. It is empirically calibrated and provides a valuable tool for estimating pressure in medium- to high-grade metapelites.

Data Presentation: Compositional Variations in Biotite and Garnet

The following tables summarize representative quantitative data of **biotite** and garnet compositions from different metamorphic facies. This data, obtained through techniques like Electron Probe Microanalysis (EPMA), is crucial for thermobarometric calculations.

Table 1: Representative Electron Microprobe Analyses of **Biotite** in Different Metamorphic Facies (Weight %)

Oxide	Greenschist Facies	Amphibolite Facies	Granulite Facies
SiO ₂	35.50	36.50	38.00
TiO ₂	1.50	2.50	4.50
Al ₂ O ₃	18.00	17.00	15.00
FeO	20.00	18.00	15.00
MnO	0.20	0.15	0.10
MgO	10.00	12.00	15.00
CaO	0.10	0.05	0.02
Na ₂ O	0.20	0.25	0.30
K ₂ O	9.50	9.50	9.50
Total	95.00	96.45	97.92

Table 2: Representative Electron Microprobe Analyses of Garnet in Different Metamorphic Facies (Weight %)

Oxide	Greenschist Facies	Amphibolite Facies	Granulite Facies
SiO ₂	37.50	38.00	38.50
Al ₂ O ₃	21.00	21.50	22.00
FeO	30.00	25.00	20.00
MnO	5.00	1.50	0.50
MgO	3.00	6.00	10.00
CaO	3.50	2.00	1.50
Total	100.00	94.50	92.50

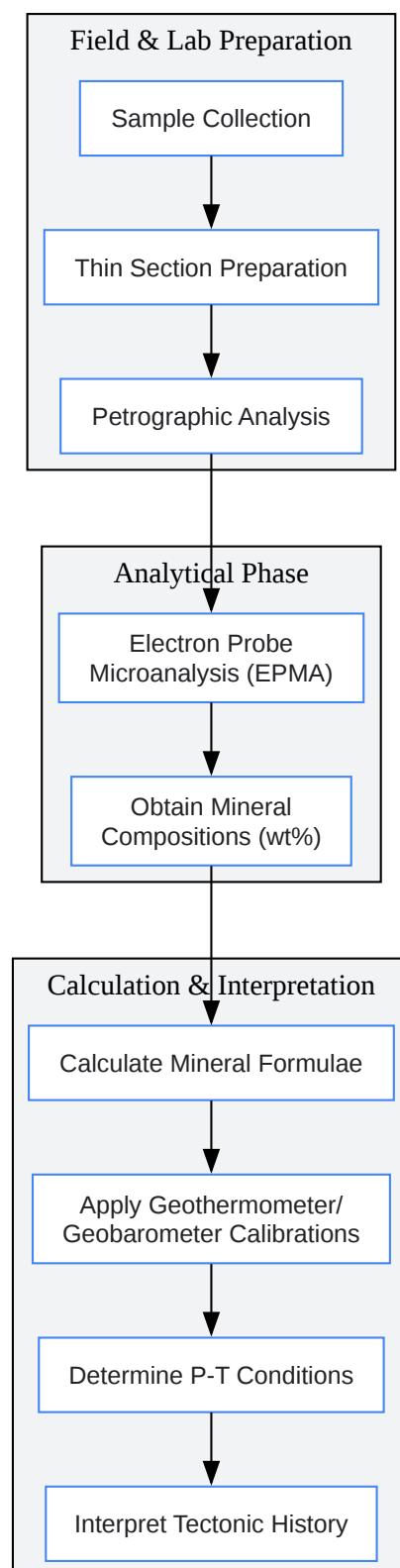
Experimental Protocols

The cornerstone of **biotite** thermobarometry is the accurate determination of mineral compositions. Electron Probe Microanalysis (EPMA) is the primary technique for obtaining this quantitative chemical data.[\[8\]](#)

Protocol 1: Sample Preparation for Electron Probe Microanalysis

- Thin Section Preparation: Prepare a standard polished thin section (30-micron thickness) of the metamorphic rock. The section should not have a cover slip.[\[5\]](#)
- Polishing: The surface of the thin section must be highly polished and perfectly flat to avoid analytical errors. A final polish using a 0.25-micron diamond suspension is recommended.[\[4\]](#)
- Cleaning: Thoroughly clean the polished section to remove any polishing residue and oils. This can be done using ethanol or isopropanol in an ultrasonic bath.
- Carbon Coating: To make the sample conductive for electron beam analysis, coat the polished surface with a thin, uniform layer of high-purity carbon.[\[10\]](#) The thickness of the carbon coat should be consistent for both samples and standards to ensure analytical accuracy.

Protocol 2: Electron Probe Microanalysis of Biotite and Coexisting Minerals


- Instrument Setup and Calibration:
 - Set the accelerating voltage to 15 kV and the beam current to 15-20 nA.[\[11\]](#)
 - Use a focused electron beam for analyzing small mineral grains or a slightly defocused beam (e.g., 2-5 μm) for larger grains to minimize sample damage.[\[11\]](#)
 - Calibrate the instrument using well-characterized natural and synthetic mineral standards. For example, use olivine for Mg and Fe, pyrope for Al, and sanidine for K and Si.
- Data Acquisition:

- Identify **biotite** and coexisting garnet (or other relevant minerals) using backscattered electron (BSE) imaging. Ensure that the analyzed mineral pairs are in textural equilibrium (i.e., in direct contact with each other).
- Perform quantitative wavelength-dispersive X-ray spectroscopy (WDS) analyses on the selected mineral grains.
- For zoned minerals like garnet, perform analyses along a traverse from the core to the rim to assess any compositional zoning.[11]
- Acquire data for all major and minor elements, including Si, Ti, Al, Fe, Mn, Mg, Ca, Na, and K.

- Data Reduction and Formula Calculation:
 - Correct the raw X-ray intensity data for matrix effects (ZAF or equivalent corrections).[8]
 - Recalculate the elemental weight percentages into mineral formulae based on a set number of oxygen atoms (e.g., 22 for **biotite**, 12 for garnet).

Visualization of the Thermobarometry Workflow

The following diagram illustrates the logical workflow for applying **biotite** thermobarometry to a metamorphic rock sample.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. www2.jpgu.org [www2.jpgu.org]
- 3. researchgate.net [researchgate.net]
- 4. gfz.de [gfz.de]
- 5. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 6. Garnet-biotite geothermometry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. geology.wisc.edu [geology.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Sample Prep - EPMA Laboratory - Western University [uwo.ca]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- To cite this document: BenchChem. [Application of Biotite in Thermobarometry of Metamorphic Rocks: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1170702#application-of-biotite-in-thermobarometry-of-metamorphic-rocks>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com